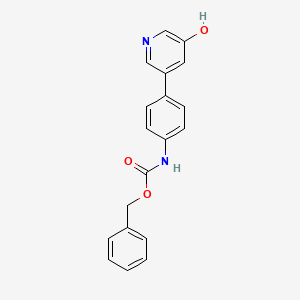
5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine (5-4-t-BSHP) is an organic compound that belongs to the family of sulfamoylphenylpyridines. It is a synthetic compound that has been used in various scientific research applications due to its unique properties. 5-4-t-BSHP has been used in the synthesis of other organic compounds, as well as to study the biochemical and physiological effects of various compounds.
科学的研究の応用
5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of other organic compounds such as 5-methyl-2-hydroxy-4-t-butylsulfamoylphenylpyridine. It has also been used in the study of the biochemical and physiological effects of various compounds. Additionally, it has been used in the study of the mechanism of action of certain drugs and in the development of new therapeutic agents.
作用機序
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that it acts as a competitive inhibitor of certain enzymes, such as those involved in the production of prostaglandins. It is also believed to act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of certain enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins. It has also been shown to act as an antioxidant, protecting cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in animal models.
実験室実験の利点と制限
The use of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it is relatively safe and has few side effects. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it has a low solubility in organic solvents. Additionally, its mechanism of action is not fully understood, so it is difficult to predict the effects of its use in laboratory experiments.
将来の方向性
The future of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is promising. There are a number of potential future directions for its use in scientific research. For example, it could be used to study the biochemical and physiological effects of other compounds, to develop new therapeutic agents, or to study the mechanism of action of certain drugs. Additionally, it could be used in the synthesis of other organic compounds or in the development of new synthetic methods. Finally, it could be used in the study of the antioxidant properties of various compounds and in the development of new antioxidants.
合成法
5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-t-butylsulfamoylphenol with 2-hydroxy-5-methylpyridine in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at a temperature of between 80 and 100 °C for a period of 2-4 hours. The reaction product is then purified by column chromatography to yield 5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% as a white solid.
特性
IUPAC Name |
N-tert-butyl-4-(6-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-7-4-11(5-8-13)12-6-9-14(18)16-10-12/h4-10,17H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBPMCPFGDYVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369078.png)
![2-Hydroxy-6-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369093.png)




![3-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369140.png)


![2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369165.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369171.png)


